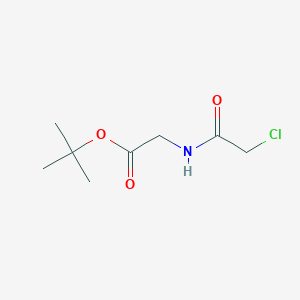![molecular formula C14H18N2O2 B2821781 (1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320884-84-0](/img/structure/B2821781.png)
(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely show a bicyclic system with a seven-membered ring, which includes a nitrogen atom and a carboxamide group. Attached to the nitrogen atom would be a phenyl ring with a methoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely have properties typical of both aromatic compounds (due to the phenyl ring) and amides .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Analgesic Agents
A significant area of research involving related bicyclic compounds is the development of nonnarcotic analgesic agents. For instance, the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes demonstrated a novel series of analgesic compounds, highlighting the potential for bicyclic structures to serve as the backbone for pain management pharmaceuticals without the narcotic effects associated with opioids. The research into these compounds showed the importance of specific substitutions and stereochemistry in achieving high analgesic potency, underscoring the utility of bicyclic structures in medicinal chemistry (Epstein et al., 1981).
Constrained Amino Acids and Peptide Mimetics
Another area of application for such bicyclic compounds is in the synthesis of constrained amino acids and peptide mimetics. For example, the synthesis of enantiopure analogues of 3-hydroxyproline, utilizing bicyclic structures, has been reported. These analogues represent novel restricted analogues of natural amino acids, offering potential for the development of peptide-based therapeutics with enhanced stability and specificity (Avenoza et al., 2002). The creation of these structures often involves intricate synthetic routes, including Diels–Alder reactions and selective functionalizations, to achieve the desired stereochemistry and functional group placement.
Novel Bicyclic Structures and Chemical Transformations
Research on the transformation of para-methoxyanilines into 7-azabicyclo[2.2.1]heptane derivatives via stoichiometric reactions highlights the versatility of bicyclic frameworks in synthesizing novel structures. Such transformations, involving reduction and transannular ring closure, illustrate the potential of bicyclic compounds to serve as intermediates in the synthesis of complex organic molecules (Longobardi et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-5-3-2-4-12(13)15-14(17)16-10-6-7-11(16)9-8-10/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQEBDRMLUMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)

